molecular formula C14H15NO B8583662 5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

Cat. No. B8583662
M. Wt: 213.27 g/mol
InChI Key: MRHRDZQVWVKPIJ-UHFFFAOYSA-N
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Patent
US05998433

Procedure details

To a solution of 0.209 g (0.837 mmol) of N-benzyl-N-(3-furylmethyl)-2-chloroethylamine in 50 ml of tetrahydrofuran, 1.05 ml (1.67 mmol) of 1.6 M n-butyl lithium in hexane was added under ice-cooling, followed by stirring at room temperature for 2 hours. The reaction mixture was poured into aqueous sodium hydroxide and extracted with dichloromethane 3 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to yield 5-benzyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Name
N-benzyl-N-(3-furylmethyl)-2-chloroethylamine
Quantity
0.209 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:15][CH2:16]Cl)[CH2:9][C:10]1[CH:14]=[CH:13][O:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[OH-].[Na+]>O1CCCC1.CCCCCC>[CH2:1]([N:8]1[CH2:15][CH2:16][C:11]2[O:12][CH:13]=[CH:14][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
N-benzyl-N-(3-furylmethyl)-2-chloroethylamine
Quantity
0.209 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC1=COC=C1)CCCl
Name
Quantity
1.05 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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